molecular formula C12H16O3 B12574191 Methyl (4R)-5-(cyclohex-1-EN-1-YL)-4-hydroxypent-2-ynoate CAS No. 185397-10-8

Methyl (4R)-5-(cyclohex-1-EN-1-YL)-4-hydroxypent-2-ynoate

Cat. No.: B12574191
CAS No.: 185397-10-8
M. Wt: 208.25 g/mol
InChI Key: XZRXVKBPXVYLGC-NSHDSACASA-N
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Description

Methyl (4R)-5-(cyclohex-1-EN-1-YL)-4-hydroxypent-2-ynoate is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and a hydroxypentynoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4R)-5-(cyclohex-1-EN-1-YL)-4-hydroxypent-2-ynoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Hydroxypentynoate Moiety: This step involves the addition of a hydroxypentynoate group to the cyclohexene ring through a series of reactions, including alkylation and esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-5-(cyclohex-1-EN-1-YL)-4-hydroxypent-2-ynoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl (4R)-5-(cyclohex-1-EN-1-YL)-4-hydroxypent-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4R)-5-(cyclohex-1-EN-1-YL)-4-hydroxypent-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexen-1-yl acetate: Similar in structure but with an acetate group instead of a hydroxypentynoate moiety.

    4-(1-Cyclohexen-1-yl)morpholine: Contains a morpholine ring attached to the cyclohexene ring.

Uniqueness

Methyl (4R)-5-(cyclohex-1-EN-1-YL)-4-hydroxypent-2-ynoate is unique due to its combination of a cyclohexene ring and a hydroxypentynoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

185397-10-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl (4R)-5-(cyclohexen-1-yl)-4-hydroxypent-2-ynoate

InChI

InChI=1S/C12H16O3/c1-15-12(14)8-7-11(13)9-10-5-3-2-4-6-10/h5,11,13H,2-4,6,9H2,1H3/t11-/m0/s1

InChI Key

XZRXVKBPXVYLGC-NSHDSACASA-N

Isomeric SMILES

COC(=O)C#C[C@@H](CC1=CCCCC1)O

Canonical SMILES

COC(=O)C#CC(CC1=CCCCC1)O

Origin of Product

United States

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